
Dexetimide C-11
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dexetimide C-11 is a radiolabeled compound used primarily in positron emission tomography (PET) imaging. It is a muscarinic antagonist that has been used to treat neuroleptic-induced parkinsonism. The compound is labeled with carbon-11, a radioactive isotope, which allows it to be used as a tracer in PET scans to study muscarinic acetylcholine receptors in the brain and heart .
Vorbereitungsmethoden
The preparation of Dexetimide C-11 involves the incorporation of carbon-11 into the molecular structure. One common method is the use of [11C]carbon monoxide in a two-step process. First, [11C]benzoyl acid chloride is generated through a palladium-mediated carbonylation of an aryl iodide. This intermediate is then reacted with a chosen nucleophile to form the final product . Industrial production methods often involve automated synthesis modules to ensure high purity and reproducibility .
Analyse Chemischer Reaktionen
Dexetimide C-11 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Dexetimide C-11 has a wide range of scientific research applications:
Chemistry: Used as a tracer in PET imaging to study chemical processes in vivo.
Biology: Helps in understanding the distribution and density of muscarinic acetylcholine receptors in the brain.
Medicine: Used in the diagnosis and monitoring of neurological disorders such as Alzheimer’s and Parkinson’s disease.
Industry: Employed in the development of new pharmaceuticals by providing insights into drug-receptor interactions
Wirkmechanismus
Dexetimide C-11 exerts its effects by binding to muscarinic acetylcholine receptors, acting as an antagonist. This binding inhibits the action of acetylcholine, a neurotransmitter, thereby modulating various physiological processes. The molecular targets include different subtypes of muscarinic receptors, and the pathways involved are primarily related to neurotransmission .
Vergleich Mit ähnlichen Verbindungen
Dexetimide C-11 is similar to other muscarinic antagonists such as benzetimide and levetimide. its radiolabeled nature with carbon-11 makes it unique for PET imaging applications. Unlike its counterparts, this compound provides real-time insights into receptor dynamics and distribution in the brain and heart .
Similar Compounds
- Benzetimide
- Levetimide
- Scopolamine
- Atropine
This compound stands out due to its application in advanced imaging techniques, offering unparalleled insights into muscarinic receptor functions.
Eigenschaften
CAS-Nummer |
115216-89-2 |
|---|---|
Molekularformel |
C23H26N2O2 |
Molekulargewicht |
361.5 g/mol |
IUPAC-Name |
(3S)-3-phenyl-3-[1-(phenyl(111C)methyl)piperidin-4-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C23H26N2O2/c26-21-11-14-23(22(27)24-21,19-9-5-2-6-10-19)20-12-15-25(16-13-20)17-18-7-3-1-4-8-18/h1-10,20H,11-17H2,(H,24,26,27)/t23-/m1/s1/i17-1 |
InChI-Schlüssel |
LQQIVYSCPWCSSD-IEORCDKZSA-N |
Isomerische SMILES |
C1CN(CCC1[C@@]2(CCC(=O)NC2=O)C3=CC=CC=C3)[11CH2]C4=CC=CC=C4 |
Kanonische SMILES |
C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


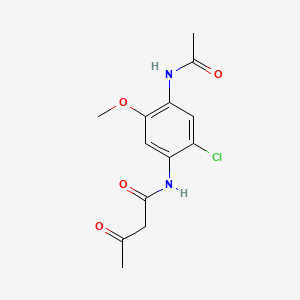
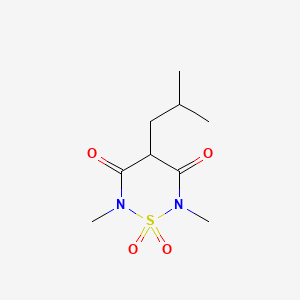
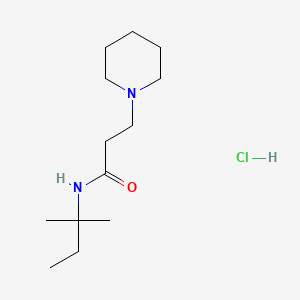
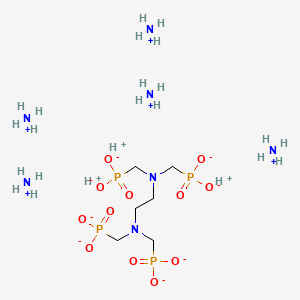
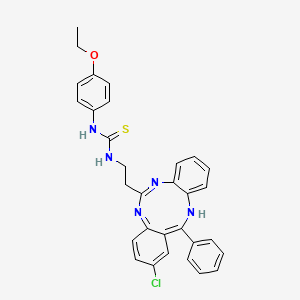
![6,6'-[(6-Chloro-1,3,5-triazine-2,4-diyl)diimino]bis[10-bromonaphth[2,3-C]acridine-5,8,14(13H)-trione]](/img/structure/B12707742.png)
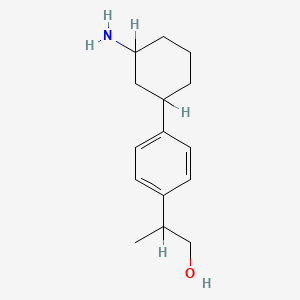
![N-[2-[(2-Cyano-4,6-dinitrophenyl)azo]-5-[ethyl(3-phenylpropyl)amino]phenyl]acetamide](/img/structure/B12707750.png)
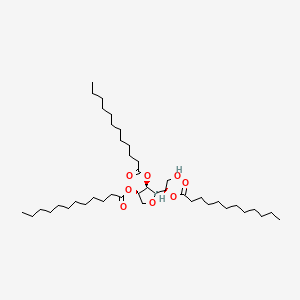

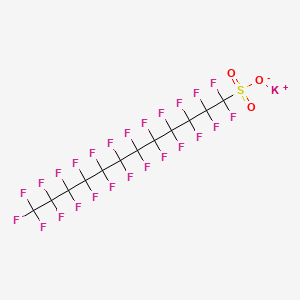

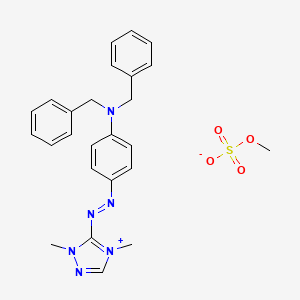
![9-[4,4-bis(3-fluorophenyl)butylamino]-1,2,3,4-tetrahydroacridin-1-ol;(E)-but-2-enedioic acid](/img/structure/B12707800.png)
